Riluzole

Description

A glutamate antagonist (receptors, glutamate) used as an anticonvulsant (anticonvulsants) and to prolong the survival of patients with amyotrophic lateral sclerosis. This compound is marketed as Rilutek by Sanofi.

BF-37 for the treatment of atopic dermatitis and/or psoriasis. The active ingredient in BF-37 is this compound, applied in a topical formulation, which is believed to correct the imbalances of the immune system that cause atopic dermatitis or psoriasis.

This compound is a Benzothiazole.

This compound is a neuroprotective agent used for therapy of amyotrophic lateral sclerosis. This compound is associated with a low rate of serum aminotransferase elevations during therapy and has been linked to rare instances of clinically apparent, acute liver injury.

This compound is a benzothiazole derivative with neuroprotective and potential anti-depressant and anxiolytic activities. While the mechanism of action of this compound is unknown, its pharmacological activities in motor neurons include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release, 2) inactivation of voltage-dependent sodium channels, and 3) interference with intracellular events that follow transmitter binding at excitatory amino acid receptors. In animal models, this agent has been shown to exhibit myorelaxant and sedative activities, apparently due to the blockade of glutamatergic neurotransmission.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and is indicated for amyotrophic lateral sclerosis and has 22 investigational indications.

This compound is only found in individuals that have used or taken this drug. It is a glutamate antagonist (receptors, glutamate) used as an anticonvulsant (anticonvulsants) and to prolong the survival of patients with amyotrophic lateral sclerosis. [PubChem]The mode of action of this compound is unknown. Its pharmacological properties include the following, some of which may be related to its effect: 1) an inhibitory effect on glutamate release (activation of glutamate reuptake), 2) inactivation of voltage-dependent sodium channels, and 3) ability to interfere with intracellular events that follow transmitter binding at excitatory amino acid receptors.

A glutamate antagonist (RECEPTORS, GLUTAMATE) used as an anticonvulsant (ANTICONVULSANTS) and to prolong the survival of patients with AMYOTROPHIC LATERAL SCLEROSIS.

Structure

3D Structure

Properties

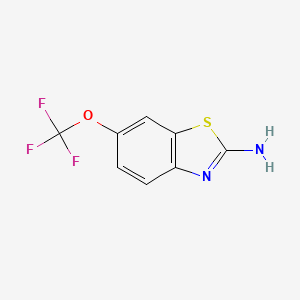

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTALBRSUTCGOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045192 | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22.1 [ug/mL] (The mean of the results at pH 7.4), 3.95e-02 g/L | |

| Record name | SID855844 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1744-22-5 | |

| Record name | Riluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1744-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Riluzole [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001744225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | riluzole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=753433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Trifluoromethoxy)-2-Benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzothiazolamine, 6-(trifluoromethoxy) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RILUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LJ087RS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Riluzole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00740 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Riluzole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Riluzole's Multifaceted Mechanism of Action in Neurodegeneration: A Technical Guide

Abstract

Riluzole, a benzothiazole derivative, remains a cornerstone in the limited therapeutic landscape for amyotrophic lateral sclerosis (ALS).[1][2] Its clinical efficacy, though modest, stems from a complex and multifaceted mechanism of action that extends beyond simple glutamate antagonism. This technical guide provides an in-depth exploration of the core molecular and cellular pathways modulated by this compound, offering a resource for researchers, neuroscientists, and drug development professionals. We will dissect its primary actions on glutamatergic neurotransmission, voltage-gated ion channels, and key intracellular signaling cascades. Furthermore, this guide details the experimental methodologies required to validate these mechanisms, grounding theoretical knowledge in practical, verifiable protocols. The synthesis of these insights aims to illuminate the intricate neuroprotective profile of this compound and inform the development of next-generation therapeutics for neurodegenerative diseases.

Introduction: The Challenge of Excitotoxicity in Neurodegeneration

Neurodegenerative disorders such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's, and Parkinson's disease are characterized by the progressive loss of neuronal function and structure. A key pathological driver in many of these conditions is excitotoxicity, a process where excessive stimulation by excitatory neurotransmitters, primarily glutamate, leads to neuronal damage and death.[3] Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[3] However, its over-activation of postsynaptic receptors like NMDA and AMPA receptors can trigger a massive influx of calcium ions, initiating a cascade of cytotoxic events including mitochondrial dysfunction, oxidative stress, and apoptosis.[3][4]

This compound emerged as the first FDA-approved therapy for ALS, predicated on its ability to temper this glutamatergic hyperactivity.[1][2] While its initial characterization focused on anti-glutamatergic properties, subsequent research has revealed a more complex pharmacological profile.[5][6] This guide will deconstruct these mechanisms, presenting a holistic view of how this compound exerts its neuroprotective effects.

Core Mechanistic Pillars of this compound's Action

This compound's neuroprotective effects are not attributable to a single target but rather to a synergistic modulation of multiple neuronal processes.[1][7] These can be broadly categorized into three core pillars: regulation of glutamatergic signaling, direct modulation of voltage-gated ion channels, and interference with intracellular signaling pathways.

Pillar I: Attenuation of Glutamatergic Neurotransmission

This compound's primary and most well-documented effect is its ability to reduce glutamatergic neurotransmission through both pre- and post-synaptic actions.[5][6]

-

Presynaptic Inhibition of Glutamate Release: this compound effectively inhibits the release of glutamate from presynaptic terminals.[3][8][9] This is largely a downstream consequence of its action on voltage-gated sodium channels (VGSCs). By stabilizing the inactivated state of these channels on nerve terminals, this compound reduces neuronal excitability and diminishes the influx of sodium ions required to trigger action potentials and subsequent vesicle fusion.[3][5] Studies have also suggested that this inhibition may involve a reduction in calcium influx through P/Q-type voltage-gated calcium channels and the activation of a G-protein-dependent signal transduction process.[5][8]

-

Postsynaptic Receptor Modulation: Beyond its presynaptic effects, this compound also modulates the function of postsynaptic glutamate receptors. It acts as a non-competitive antagonist at N-methyl-D-aspartate (NMDA) receptors, directly mitigating the excitotoxic effects of glutamate that has already been released into the synaptic cleft.[3][5][6] This dual approach of reducing glutamate release and blocking its postsynaptic action makes this compound a potent anti-excitotoxic agent.

Pillar II: State-Dependent Blockade of Voltage-Gated Ion Channels

This compound's influence on neuronal excitability is fundamentally linked to its direct interaction with voltage-gated ion channels.

-

Voltage-Gated Sodium Channels (VGSCs): this compound exhibits a preferential block of VGSCs, particularly by stabilizing their inactivated state.[1] This mechanism is crucial; it means this compound is more effective at inhibiting neurons that are pathologically hyperexcitable (i.e., firing repetitively) while having less effect on normal, transient neuronal signaling.[10] It shows a preference for inhibiting the persistent sodium current (INaP) over the transient current, a key factor in its ability to reduce repetitive firing without causing a general depression of nervous system activity.[1][10]

-

Voltage-Gated Calcium and Potassium Channels: Evidence also points to this compound's effects on other ion channels. It can inhibit high-voltage activated calcium channels, contributing to the reduction in neurotransmitter release.[8][11] Furthermore, some studies report that this compound can potentiate certain calcium-dependent potassium channels, which would increase the hyperpolarization of neurons and further dampen excitability.[7][11][12]

Pillar III: Modulation of Intracellular Signaling and Neurotrophic Factors

More recently, research has uncovered this compound's ability to influence intracellular signaling cascades that are critical for neuronal survival and death.

-

Inhibition of Protein Kinase C (PKC): this compound has been shown to directly inhibit the activity of Protein Kinase C (PKC).[13] This is significant because PKC activation is implicated in mediating oxidative stress.[13] By inhibiting PKC, this compound may exert antioxidative and neuroprotective effects independent of its actions on glutamate signaling.[13] This inhibition appears to target the catalytic domain of PKC.[13] This action may also be linked to a reduction in the readily releasable pool of synaptic vesicles by interfering with PKC-dependent phosphorylation of Munc18-1, a key protein in neurotransmitter release.[14][15]

-

Stimulation of Neurotrophic Factor Synthesis: this compound has been demonstrated to increase the synthesis and production of several key neurotrophic factors in astrocytes and neurons.[16][17] These include Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[16][18] This effect is particularly important, as these factors promote neuronal survival, growth, and synaptic plasticity. The mechanism may involve the activation of the MEK/ERK/CREB pathway.[19] However, it is worth noting that the effect on trophic factor production may be complex, with some studies suggesting acute treatment increases levels while chronic treatment may lead to a decrease.[17][20]

-

Mitochondrial Function: this compound also appears to have beneficial effects on mitochondrial health.[21] In models of ALS, it has been shown to ameliorate disrupted mitochondrial calcium signaling and improve mitochondrial metabolism.[21][22] This action could help preserve cellular energy production and prevent the activation of mitochondrial-dependent apoptotic pathways in stressed neurons.[23][24][25]

Diagrams of Core Mechanisms

To visualize these complex interactions, the following diagrams illustrate the key pathways modulated by this compound.

Caption: Overview of this compound's primary targets at the synapse.

Caption: this compound's inhibition of PKC and downstream consequences.

Experimental Validation: Protocols and Methodologies

The validation of this compound's mechanisms requires precise and controlled experimental paradigms. This section provides self-validating protocols for key assays, explaining the causality behind the experimental design.

Electrophysiology: Whole-Cell Patch-Clamp for VGSC Analysis

This protocol directly measures the effect of this compound on voltage-gated sodium currents in cultured neurons.

-

Objective: To determine the IC50 of this compound for blocking transient and persistent Na+ currents.

-

Methodology:

-

Cell Preparation: Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y) on glass coverslips.

-

Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with external solution (containing in mM: 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4).

-

Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution (containing in mM: 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH 7.2). Cesium (Cs+) is used to block K+ channels, isolating Na+ currents.

-

Gaining Access: Achieve a whole-cell patch-clamp configuration. Hold the cell at a membrane potential of -80 mV.

-

Current Elicitation:

-

Transient Current (INaT): Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the fast, transient Na+ current.

-

Persistent Current (INaP): Apply a slow voltage ramp (e.g., from -100 mV to +20 mV over 500 ms) to measure the non-inactivating, persistent Na+ current.

-

-

Drug Application: After establishing a stable baseline recording, perfuse the chamber with the external solution containing various concentrations of this compound (e.g., 0.1 µM to 100 µM).[10]

-

Data Analysis: Measure the peak amplitude of the Na+ current at each this compound concentration. Plot the percentage inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

-

Causality and Self-Validation:

-

Control: The baseline recording before drug application serves as the internal control for each cell.

-

Specificity: To confirm the current is mediated by VGSCs, a parallel experiment can be run where tetrodotoxin (TTX), a potent VGSC blocker, is applied, which should completely abolish the current.

-

Rationale: This method provides a direct, quantitative measure of this compound's interaction with sodium channels, allowing for the differentiation between its effects on transient versus persistent currents, which is key to its mechanism.[10][26]

-

Caption: Experimental workflow for patch-clamp analysis of this compound.

Neurotransmitter Release Assay: Measuring Glutamate from Synaptosomes

This protocol quantifies the presynaptic inhibitory effect of this compound.

-

Objective: To measure the effect of this compound on depolarization-evoked glutamate release from isolated nerve terminals.

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes (sealed presynaptic nerve terminals) from rat cerebral cortex tissue using differential centrifugation over a Percoll gradient.

-

Loading: Resuspend the synaptosome pellet in a physiological buffer and load them with a glutamate precursor, such as [3H]-glutamine, which is endogenously converted to [3H]-glutamate.

-

Superfusion: Transfer the loaded synaptosomes to a superfusion chamber and continuously perfuse with buffer to establish a stable baseline of [3H]-glutamate release.

-

Pre-incubation: Introduce this compound (e.g., 10-100 µM) into the superfusion buffer for a set period.[9] A vehicle control (e.g., DMSO) is run in parallel.

-

Depolarization: Stimulate glutamate release by switching to a high-potassium (e.g., 40 mM KCl) buffer, which depolarizes the synaptosomes. This is done for both the this compound-treated and vehicle-treated samples.

-

Fraction Collection: Collect the superfusate in timed fractions throughout the experiment.

-

Quantification: Measure the radioactivity in each fraction using liquid scintillation counting to determine the amount of [3H]-glutamate released.

-

-

Causality and Self-Validation:

-

Calcium-Dependence: A critical control is to perform the high-K+ stimulation in a calcium-free buffer. This should abolish the evoked release, confirming that the measured release is due to vesicular exocytosis and not leakage.[8]

-

Exocytotic Machinery: To ensure this compound isn't directly affecting the release machinery itself, an ionophore like ionomycin can be used to bypass voltage-gated channels and directly increase intracellular calcium. This compound should not inhibit ionomycin-mediated release.[8]

-

Rationale: This assay isolates the presynaptic terminal, allowing for a direct assessment of this compound's effect on the release process, independent of postsynaptic or network effects.[27]

-

Quantitative Data Summary

The following table summarizes key quantitative findings from the literature regarding this compound's mechanisms of action.

| Parameter | Finding | Cell/System Type | Reference |

| IC50 for VGSC Inhibition | 2.3 µM | Human Skeletal Muscle Cells | [12] |

| IC50 for Glutamate Release | 19.5 µM (electrically evoked) | Mouse Neocortical Slices | [27] |

| IC50 for Acetylcholine Release | 3.3 µM (electrically evoked) | Mouse Neocortical Slices | [27] |

| IC50 for Dopamine Release | 6.8 µM (electrically evoked) | Mouse Neocortical Slices | [27] |

| IC50 for PKC Inhibition | 16.1 µM (for CK1δ isoform) | In vitro kinase assay | [28] |

| Effect on Glutamate Uptake | ~16-39% increase at 100 µM | Rat cortical synaptosomes, HEK cells | [29] |

| Effect on Neurotrophic Factors | BDNF: 2.0-fold increaseGDNF: 3.1-fold increase | Cultured Mouse Astrocytes (at 426 µM) | [16] |

Conclusion and Future Directions

This compound's neuroprotective profile is a compelling example of successful multi-target pharmacology. Its ability to concurrently reduce presynaptic glutamate release, block postsynaptic excitotoxicity, dampen neuronal hyperexcitability via VGSC inactivation, and modulate intracellular pathways like PKC signaling and neurotrophic factor production creates a powerful synergistic effect against the pathologies of neurodegeneration.[3][7][13][16] The experimental protocols detailed herein provide a framework for the continued investigation of these mechanisms and the evaluation of novel compounds.

Future research should focus on dissecting the relative contribution of each mechanistic pillar to this compound's overall clinical effect. Developing compounds with enhanced specificity for the persistent sodium current or with more potent effects on neurotrophic factor synthesis could lead to therapies with improved efficacy and fewer side effects. Understanding the long-term effects of this compound on glial function and protein synthesis will also be crucial.[20] By building upon the foundational knowledge of this compound's action, the scientific community can continue to advance the rational design of drugs for ALS and other devastating neurodegenerative diseases.

References

-

Min, Y. K., C. H. Kim, and S. U. Kim. "A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C." Journal of Pharmacology and Experimental Therapeutics, vol. 287, no. 3, 1998, pp. 1029-35. [Link]

-

Wu, L. G., et al. "Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes)." Neuropharmacology, vol. 49, no. 5, 2005, pp. 697-706. [Link]

-

Patsnap Synapse. "What is the mechanism of this compound?" Patsnap, 17 July 2024. [Link]

-

Wu, S. N., et al. "this compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells." Journal of the Formosan Medical Association, vol. 107, no. 1, 2008, pp. 29-39. [Link]

-

Desaphy, J. F., et al. "Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients." BioMed Research International, vol. 2014, 2014, p. 871638. [Link]

-

Martin, D., M. A. Thompson, and J. V. Nadler. "The neuroprotective agent this compound inhibits release of glutamate and aspartate from slices of hippocampal area CA1." European Journal of Pharmacology, vol. 250, no. 3, 1993, pp. 473-6. [Link]

-

Lazarevic, V., et al. "this compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool." Neuropharmacology, vol. 143, 2018, pp. 38-48. [Link]

-

Doble, A. "The pharmacology and mechanism of action of this compound." Neurology, vol. 47, no. 6 Suppl 4, 1996, pp. S233-41. [Link]

-

Lazarevic, V., et al. "this compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool." Ovid. [Link]

-

Bellingham, M. C. "A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?" CNS Neuroscience & Therapeutics, vol. 17, no. 1, 2011, pp. 4-31. [Link]

-

Nagaoka, A., et al. "this compound-induced glial cell line-derived neurotrophic factor production is regulated through fibroblast growth factor receptor signaling in rat C6 glioma cells." Neuroscience, vol. 183, 2011, pp. 235-44. [Link]

-

ALS News Today. "Could an ALS Treatment Option Be Improving Health of Mitochondria?" ALS News Today, 27 Jan. 2017. [Link]

-

Bellingham, M. C. "A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade?" CNS Neuroscience & Therapeutics, vol. 17, no. 1, 2011, pp. 4-31. [Link]

-

Bellingham, M. C. "A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade?" ResearchGate, Aug. 2025. [Link]

-

Mizuta, I., et al. "this compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes." Neuroscience Letters, vol. 310, no. 2-3, 2001, pp. 117-20. [Link]

-

Doble, A. "The pharmacology and mechanism of action of this compound." Neurology, vol. 47, no. 6 Suppl 4, 1996, pp. S233-41. [Link]

-

Rojas, P., et al. "Chronic Inhibitory Effect of this compound on Trophic Factor Production." Neurotherapeutics, vol. 12, no. 3, 2015, pp. 675-86. [Link]

-

Katoh-Semba, R., et al. "this compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus." FASEB Journal, vol. 16, no. 10, 2002, pp. 1328-30. [Link]

-

Zieminska, E., et al. "Chronic this compound treatment increases glucose metabolism in rat prefrontal cortex and hippocampus." Neurochemistry International, vol. 55, no. 6, 2009, pp. 375-9. [Link]

-

Chen, X., et al. "The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis." Frontiers in Aging Neuroscience, vol. 9, 2017, p. 407. [Link]

-

Jaiswal, M. K. "this compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis." Frontiers in Cellular Neuroscience, vol. 10, 2017, p. 297. [Link]

-

Rammes, G., et al. "The fraction of activated N-methyl-D-aspartate receptors during synaptic transmission remains constant in the presence of the glutamate release inhibitor this compound." Journal of Neural Transmission, vol. 115, no. 8, 2008, pp. 1145-50. [Link]

-

Jackisch, R., et al. "Effects of this compound on electrically evoked neurotransmitter release." Naunyn-Schmiedeberg's Archives of Pharmacology, vol. 362, no. 2, 2000, pp. 125-34. [Link]

-

Hoffman, J. R., et al. "Administration of the glutamate-modulating drug, this compound, after stress prevents its delayed effects on the amygdala in male rats." Journal of Neuroscience, vol. 35, no. 18, 2015, pp. 7218-26. [Link]

-

Bissaro, M., et al. "Targeting Protein Kinase CK1δ with this compound: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS from a Molecular Point of View?" ACS Chemical Neuroscience, vol. 9, no. 10, 2018, pp. 2481-9. [Link]

-

Rojas, P., et al. "Chronic inhibitory effect of this compound on trophic factor production." Neurotherapeutics, vol. 12, no. 3, 2015, pp. 675-86. [Link]

-

Storch, A., et al. "Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism." Journal of Neurochemistry, vol. 75, no. 6, 2000, pp. 2259-69. [Link]

-

Guest, J., et al. "this compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease." Brain, vol. 144, no. 10, 2021, pp. 3157-67. [Link]

-

ResearchGate. "Experimental design. An outline of the experimental design. This compound..." ResearchGate, May 2023. [Link]

-

Simon, N. G., et al. "Assessing the Effect of this compound on Motor Unit Discharge Properties." Journal of Clinical Medicine, vol. 13, no. 21, 2024, p. 6271. [Link]

-

Larrick, J. W., and A. R. Mendelsohn. "this compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review)." International Journal of Oncology, vol. 59, no. 5, 2021, p. 91. [Link]

-

Bissaro, M., and S. Moro. "Rethinking to this compound mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment." Semantic Scholar, 7 Aug. 2019. [Link]

-

Miller, R. G., et al. "Clinical trials of this compound in patients with ALS. ALS/Riluzole Study Group-II." Neurology, vol. 47, no. 4 Suppl 2, 1996, pp. S86-90; discussion S90-2. [Link]

-

ENCALS. "this compound/Tiglutik." European Network to Cure ALS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. als-mnd.org [als-mnd.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. The efficacy and safety of this compound for neurodegenerative movement disorders: a systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A review of the neural mechanisms of action and clinical efficiency of this compound in treating amyotrophic lateral sclerosis: what have we learned in the last decade? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuroprotective agent this compound inhibits release of glutamate and aspartate from slices of hippocampal area CA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Review of the Neural Mechanisms of Action and Clinical Efficiency of this compound in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel neuroprotective mechanism of this compound: direct inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound attenuates the efficacy of glutamatergic transmission by interfering with the size of the readily releasable neurotransmitter pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ovid.com [ovid.com]

- 16. This compound stimulates nerve growth factor, brain-derived neurotrophic factor and glial cell line-derived neurotrophic factor synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chronic Inhibitory Effect of this compound on Trophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound enhances expression of brain-derived neurotrophic factor with consequent proliferation of granule precursor cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound-induced glial cell line-derived neurotrophic factor production is regulated through fibroblast growth factor receptor signaling in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chronic inhibitory effect of this compound on trophic factor production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. alsnewstoday.com [alsnewstoday.com]

- 22. Frontiers | this compound But Not Melatonin Ameliorates Acute Motor Neuron Degeneration and Moderately Inhibits SOD1-Mediated Excitotoxicity Induced Disrupted Mitochondrial Ca2+ Signaling in Amyotrophic Lateral Sclerosis [frontiersin.org]

- 23. Chronic this compound treatment increases glucose metabolism in rat prefrontal cortex and hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Protective effects of this compound on dopamine neurons: involvement of oxidative stress and cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effects of this compound on electrically evoked neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. apexbt.com [apexbt.com]

Riluzole's Molecular Targets in Neuronal Excitotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Riluzole, a benzothiazole derivative, is the first FDA-approved medication for amyotrophic lateral sclerosis (ALS), a fatal neurodegenerative disease.[1][2] Its therapeutic efficacy is primarily attributed to its ability to mitigate neuronal excitotoxicity, a pathological process involving excessive stimulation by excitatory neurotransmitters like glutamate.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms underlying this compound's neuroprotective effects, with a focus on its primary and secondary molecular targets. We will delve into its interactions with voltage-gated ion channels, glutamate receptors, and intracellular signaling pathways. Furthermore, this guide will present detailed, field-proven experimental protocols for investigating these interactions, offering a robust framework for researchers in neuropharmacology and drug discovery.

Introduction: The Excitotoxicity Hypothesis and the Rationale for this compound

Neuronal excitotoxicity is a central mechanism implicated in a range of acute and chronic neurological disorders, including ALS.[1][5] The hypothesis posits that prolonged or excessive activation of excitatory amino acid receptors, particularly those for glutamate, leads to a cascade of detrimental intracellular events, ultimately culminating in neuronal death.[3][4] Key events in this cascade include excessive calcium (Ca2+) influx, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and activation of apoptotic pathways.[6]

This compound emerged as a therapeutic agent by targeting the upstream events in this excitotoxic cascade.[7] Its primary mode of action is the modulation of glutamatergic neurotransmission, thereby reducing the overstimulation of neurons.[8] While initially characterized as a glutamate release inhibitor, subsequent research has unveiled a more complex pharmacological profile, involving multiple molecular targets that contribute to its neuroprotective properties.[3][9]

Primary Molecular Targets of this compound

This compound's neuroprotective effects are mediated through its interaction with several key molecular players in neuronal signaling.

Voltage-Gated Sodium Channels (VGSCs)

A primary and well-established target of this compound is the voltage-gated sodium channel.[6][10] this compound preferentially blocks the persistent sodium current (INaP) over the transient sodium current (INaT).[11][12] The persistent sodium current, although small, plays a crucial role in setting the resting membrane potential and promoting repetitive firing of neurons. By inhibiting INaP, this compound stabilizes the neuronal membrane in an inactivated state, making it less excitable and reducing the likelihood of excessive action potential firing.[13][14] This, in turn, decreases the presynaptic release of glutamate.[3][9]

Studies have shown that this compound's blockade of VGSCs is use-dependent, meaning it has a higher affinity for channels that are frequently activated, a characteristic of the pathological state in excitotoxicity.[15] In cultured rat cortical neurons, this compound was found to reversibly reduce inward Na+ currents with an IC50 of 51 μM.[14]

Glutamate Receptors

While the direct interaction of this compound with glutamate receptors has been a subject of some debate, evidence suggests it modulates their function, contributing to its anti-excitotoxic effects.[10]

-

NMDA Receptors: this compound has been shown to non-competitively block N-methyl-D-aspartate (NMDA) receptors.[3][9] This action is significant as NMDA receptors are highly permeable to Ca2+ and their overactivation is a key driver of excitotoxic neuronal injury.[3] The blockade of NMDA receptors by this compound helps to attenuate the excessive Ca2+ influx associated with glutamate overstimulation.[13]

-

Kainate Receptors: this compound also inhibits kainate receptors, another subtype of ionotropic glutamate receptors.[3]

It is important to note that some studies have not found evidence of direct binding of this compound to these receptor sites, suggesting an indirect modulatory effect.[10]

Secondary and Emerging Molecular Targets

Beyond its primary targets, this compound interacts with a host of other channels and signaling pathways that contribute to its overall neuroprotective profile.

Voltage-Gated Potassium Channels

This compound has been demonstrated to modulate voltage-gated potassium channels, which are crucial for repolarizing the neuronal membrane after an action potential.[3][16] Specifically, it has been shown to decrease the late component of the outward K+ current.[14] In cultured human skeletal muscle cells, this compound increased the activity of large-conductance Ca2+-activated K+ (BKCa) channels.[17] By enhancing potassium channel activity, this compound can help to hyperpolarize the neuron, further reducing its excitability.

Intracellular Signaling Pathways

This compound's influence extends to intracellular signaling cascades that are critical for neuronal survival and death.

-

Protein Kinase C (PKC): this compound has been identified as an inhibitor of Protein Kinase C.[13] This inhibition may play a role in its ability to decrease glutamatergic transmission by affecting presynaptic NMDA receptors that facilitate glutamate release.[13]

-

Akt Pathway: this compound can activate Akt, a key protein kinase involved in promoting cell survival and growth.[3]

-

WNT/β-catenin Pathway: Emerging evidence suggests that this compound can act as an enhancer of the WNT/β-catenin signaling pathway, which is often downregulated in neurodegenerative diseases like Alzheimer's.[18] This pathway is involved in regulating the expression of glutamate transporters.[18]

Glutamate Transporters

This compound has been shown to enhance the activity of glutamate transporters, such as GLAST, GLT1, and EAAC1.[19] By increasing the uptake of glutamate from the synaptic cleft, this compound helps to reduce the concentration of this excitatory neurotransmitter available to activate postsynaptic receptors.[6][10]

GABAergic System

This compound also exhibits effects on the inhibitory neurotransmitter system. It has been shown to potentiate postsynaptic GABAA receptor function.[15][20] This potentiation of inhibitory neurotransmission can counterbalance the excessive excitation seen in excitotoxicity.

Experimental Protocols for Investigating this compound's Molecular Targets

To provide a practical framework for researchers, this section details key experimental protocols for studying the molecular interactions of this compound.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This technique is essential for studying the effects of this compound on ion channel function in real-time.

Objective: To measure the effect of this compound on voltage-gated sodium and potassium currents in cultured neurons.

Methodology:

-

Cell Culture: Culture primary cortical neurons from embryonic rats on glass coverslips.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose (pH 7.4).

-

Internal (Pipette) Solution (in mM): 60 CsF, 50 CsCl, 10 NaCl, 20 EGTA, 10 HEPES (pH 7.2).

-

-

Recording Procedure:

-

Obtain a whole-cell patch-clamp configuration on a cultured neuron.

-

Hold the neuron at a membrane potential of -80 mV.

-

Apply depolarizing voltage steps to evoke inward sodium currents and outward potassium currents.

-

Perfuse the external solution with varying concentrations of this compound (e.g., 10-300 μM).[14]

-

Record the changes in the amplitude and kinetics of the currents in the presence of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward Na+ current and the late component of the outward K+ current.

-

Construct dose-response curves to determine the IC50 of this compound for each current.[14]

-

Analyze the voltage-dependence of channel inactivation.

-

In Vitro Neuroprotection Assay: Glutamate-Induced Excitotoxicity

This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.

Objective: To quantify the neuroprotective effects of this compound against glutamate excitotoxicity in primary neuronal cultures.

Methodology:

-

Cell Culture: Plate primary cortical neurons in 96-well plates.

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute this compound in culture medium to final concentrations (e.g., 1 µM, 5 µM, 10 µM).[12] The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium with the this compound-containing medium or a vehicle control (medium with 0.1% DMSO).

-

Incubate for 24 hours.

-

-

Induction of Excitotoxicity:

-

Add glutamate to the wells to a final concentration of 50 µM.[12]

-

Co-incubate the neurons with this compound/vehicle and glutamate for 24 hours.

-

-

Assessment of Cell Viability (MTT Assay):

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilize the resulting formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control group (without glutamate).

-

Compare the viability of neurons treated with this compound and glutamate to those treated with glutamate alone.

-

Synaptosome Preparation and Glutamate Release Assay

This protocol allows for the direct measurement of this compound's effect on presynaptic glutamate release.

Objective: To determine the effect of this compound on glutamate release from isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation:

-

Isolate synaptosomes from the cerebral cortex of rats using differential centrifugation.

-

-

Glutamate Release Assay:

-

Use an on-line enzyme-coupled fluorometric assay to continuously monitor glutamate concentration.

-

Pre-incubate synaptosomes with varying concentrations of this compound.

-

Depolarize the synaptosomes with a potassium channel blocker like 4-aminopyridine to evoke glutamate release.[21]

-

Measure the amount of glutamate released in the presence and absence of this compound.

-

-

Data Analysis:

-

Quantify the inhibition of glutamate release by this compound and determine its concentration-dependence.[21]

-

Data Presentation and Visualization

Quantitative Data Summary

| Parameter | Value | Cell Type | Reference |

| IC50 for Na+ Current Inhibition | 51 μM | Rat Cortical Neurons | [14] |

| IC50 for Late K+ Current Inhibition | 88 μM | Rat Cortical Neurons | [14] |

| IC50 for Voltage-Gated Na+ Current | 2.3 μM | Human Skeletal Muscle Cells | [17] |

| IC50 for INaP Inhibition | 4.1 μM | Injured A-type DRG Neurons | [11] |

Signaling Pathway and Workflow Diagrams

Caption: this compound's multifaceted mechanism in reducing neuronal excitotoxicity.

Caption: Workflow for an in vitro neuroprotection assay.

Conclusion

This compound's efficacy in mitigating neuronal excitotoxicity stems from its pleiotropic mechanism of action, targeting multiple key components of neuronal signaling. Its primary actions on voltage-gated sodium channels and glutamate receptors are complemented by its modulation of potassium channels, intracellular signaling pathways, and neurotransmitter transporters. This multifaceted pharmacological profile underscores its value in the treatment of ALS and provides a rationale for its investigation in other neurological disorders where excitotoxicity is a contributing factor. The experimental protocols detailed in this guide offer a robust starting point for researchers seeking to further elucidate the intricate molecular mechanisms of this compound and to discover novel neuroprotective agents.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of this compound? Retrieved from [Link]

- Chen, H. Y., et al. (2021). This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review). Oncology Reports, 46(5), 235.

- Jutz, P., et al. (1997). This compound, a glutamate release inhibitor, and motor behavior. Psychopharmacology, 134(3), 257-264.

- Bellingham, M. C. (2011). This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro. Journal of Neurophysiology, 105(4), 1736-1749.

- Obis, E., et al. (2020). This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. Molecular Neurobiology, 57(4), 2056-2070.

- Desaphy, J. F., et al. (2014).

-

Food and Drug Administration. (n.d.). RILUTEK® (this compound) Tablets Rx only. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241.

-

MND Australia. (2022, May 19). Motor Neurone Disease Factsheet: this compound. Retrieved from [Link]

- Zona, C., et al. (1998). This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons. Neuroscience, 85(3), 931-938.

- Bensimon, G., et al. (1996). Clinical trials of this compound in patients with ALS. ALS/Riluzole Study Group-II. Neurology, 47(4 Suppl 2), S86-S90.

- Andrews, J. A., et al. (2020). This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis. Therapeutic Advances in Neurological Disorders, 13, 1756286420933242.

- He, Y., et al. (2002). Neuroprotective agent this compound potentiates postsynaptic GABA(A) receptor function. Neuropharmacology, 42(2), 223-233.

- Wu, S. N., et al. (2008). This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells. Life Sciences, 82(1-2), 85-94.

- Hadera, M. G., et al. (2020). This compound: a potential therapeutic intervention in human brain tumor stem-like cells. Cancers, 12(10), 2825.

- Miller, R. G., et al. (2012). This compound for amyotrophic lateral sclerosis (ALS)/motor neuron disease (MND).

- Bowerman, M., et al. (2013). The Neuroprotective Drug this compound Acts via Small Conductance Ca2+-Activated K+ Channels to Ameliorate Defects in Spinal Muscular Atrophy Models. Journal of Neuroscience, 33(15), 6521-6531.

- Al-Chalabi, A., et al. (2022). Treatment continuity of amyotrophic lateral sclerosis with available this compound formulations: state of the art and current challenges in a 'real-world' setting. Expert Opinion on Pharmacotherapy, 23(10), 1141-1152.

- Wu, Y., et al. (2011). Blockade of Persistent Sodium Currents Contributes to the this compound-Induced Inhibition of Spontaneous Activity and Oscillations in Injured DRG Neurons. PLoS One, 6(4), e18681.

- He, Y., et al. (2002). Neuroprotective agent this compound potentiates postsynaptic GABAA receptor function. Neuropharmacology, 42(2), 223-233.

-

Patsnap Synapse. (2023, September 15). Decoding this compound: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target. Retrieved from [Link]

- Bellingham, M. C. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.

- Lukacs, P., et al. (2021). Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology. Frontiers in Pharmacology, 12, 688339.

- Bellingham, M. C. (2010). This compound, Neuroprotection and Amyotrophic Lateral Sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.

- Bellingham, M. C. (2010). This compound, neuroprotection and amyotrophic lateral sclerosis. Current Medicinal Chemistry, 17(16), 1634-1647.

- Lin, Y. L., et al. (2012). Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes).

- Doble, A. (1996). The pharmacology and mechanism of action of this compound. Neurology, 47(6 Suppl 4), S233-S241.

-

Wikipedia. (n.d.). Spinal muscular atrophy. Retrieved from [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. mndaustralia.org.au [mndaustralia.org.au]

- 5. This compound, neuroprotection and amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. This compound: real-world evidence supports significant extension of median survival times in patients with amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacology and mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. journals.plos.org [journals.plos.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound blocks persistent Na+ and Ca2+ currents and modulates release of glutamate via presynaptic NMDA receptors on neonatal rat hypoglossal motoneurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound interacts with voltage-activated sodium and potassium currents in cultured rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective agent this compound potentiates postsynaptic GABA(A) receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Partial Block by this compound of Muscle Sodium Channels in Myotubes from Amyotrophic Lateral Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-induced block of voltage-gated Na+ current and activation of BKCa channels in cultured differentiated human skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apexbt.com [apexbt.com]

- 20. profiles.wustl.edu [profiles.wustl.edu]

- 21. Mechanisms underlying the this compound inhibition of glutamate release from rat cerebral cortex nerve terminals (synaptosomes) - PubMed [pubmed.ncbi.nlm.nih.gov]

Riluzole's Modulation of Glutamate Transporters: A Technical Guide to Mechanism and Measurement

Introduction: The Critical Role of Glutamate Homeostasis and the Promise of Riluzole

In the intricate landscape of the central nervous system (CNS), glutamate reigns as the principal excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory. However, its overabundance in the synaptic cleft triggers a cascade of excitotoxicity, a pathological process implicated in a host of neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). The precise control of extracellular glutamate concentrations is therefore paramount for neuronal health, a role largely fulfilled by a family of high-affinity excitatory amino acid transporters (EAATs).

This compound, a benzothiazole derivative, is a neuroprotective agent approved for the treatment of ALS.[1] While its mechanism of action is multifaceted, a significant body of evidence points to its ability to enhance the function of glutamate transporters, thereby bolstering the clearance of synaptic glutamate and mitigating excitotoxicity.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on glutamate transporters and offers detailed, field-proven protocols for their investigation.

Core Mechanism: A Two-Pronged Enhancement of Glutamate Clearance

This compound's impact on glutamate transporters is not a simple, singular event but rather a sophisticated, dual-action mechanism that enhances both the number and efficiency of these critical proteins at the cell surface.

Upregulation of Glutamate Transporter Expression

This compound has been shown to increase the protein and gene expression of several glutamate transporter subtypes, most notably the predominantly astroglial transporter GLT-1 (Excitatory Amino Acid Transporter 2, EAAT2), which is responsible for the majority of glutamate uptake in the brain.[4][5] Studies have also indicated effects on GLAST (EAAT1) and the neuronal transporter EAAC1 (EAAT3).[3]

This upregulation is not merely a passive consequence of cellular stress response but an active process involving the modulation of specific intracellular signaling pathways. Evidence suggests the involvement of:

-

Protein Kinase C (PKC) and Phosphatidylinositol 3-Kinase (PI3K) Pathways: The stimulatory effect of this compound on glutamate uptake can be attenuated by inhibitors of PKC and PI3K, indicating that these kinase pathways are crucial for mediating this compound's action on transporter expression and/or trafficking.[6]

-

The Canonical WNT/β-catenin Pathway: This pathway is a key regulator of gene expression. In astrocytes, β-catenin can activate the transcription of the SLC1A2 gene, which encodes for GLT-1.[7] this compound is thought to potentiate this pathway, leading to increased synthesis of GLT-1 mRNA and subsequently, higher protein levels.[8][9]

Enhancement of Transporter Activity

Beyond increasing the sheer number of transporters, this compound also appears to boost the functional capacity of existing transporters. Kinetic analyses have revealed that this compound can increase the apparent affinity of the transporter for glutamate (decrease in Km) and/or increase the maximal rate of transport (Vmax).[10] This suggests that this compound may induce conformational changes in the transporter protein that facilitate more efficient glutamate binding and translocation across the cell membrane.

The following diagram illustrates the proposed signaling pathways through which this compound enhances glutamate transporter expression and function.

Caption: Proposed signaling pathways for this compound-mediated enhancement of GLT-1.

Quantitative Effects of this compound on Glutamate Transporters

The following table summarizes key quantitative findings from preclinical studies investigating this compound's effects.

| Parameter Measured | Experimental System | This compound Concentration | Observed Effect | Reference |

| GLT-1 Protein Levels | Primary mouse striatal astrocytes | 100 µM | 199 ± 46% of control | [11] |

| Glutamate Uptake | Primary mouse striatal astrocytes | 100 µM | 138 ± 8% of control | [11] |

| Glutamate Uptake | Rat cortical astrocyte cultures | 10 µM | ~42% increase over basal | [12] |

| Glutamate Uptake Kinetics | Rat spinal cord synaptosomes | 0.1 µM | Km decreased by 21%, Vmax increased by 31% | [10] |

| GLT-1 Gene Expression | Aged Rat Hippocampus | In vivo treatment | Significantly increased | [5] |

Experimental Protocols for Assessing this compound's Effects

To rigorously evaluate the impact of this compound on glutamate transporters, a multi-faceted approach employing biochemical and molecular biology techniques is essential. The following protocols provide a robust framework for these investigations.

Experimental Workflow Overview

Caption: Workflow for investigating this compound's effects on glutamate transporters.

Protocol 1: Radiolabeled Glutamate Uptake Assay in Primary Astrocyte Cultures

This assay directly measures the functional activity of glutamate transporters. The use of radiolabeled glutamate ([3H]-L-glutamate) allows for sensitive and quantitative measurement of its uptake into cells.

Causality: Measuring uptake is the most direct assessment of transporter function. A change in Vmax or Km provides insight into whether a drug alters the number of functional transporters at the membrane or their affinity for the substrate.

Methodology:

-

Cell Culture: Plate primary astrocytes in 24-well plates and grow to confluence.

-

Pre-incubation: Aspirate culture medium and wash cells twice with 500 µL of pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Treatment: Add 450 µL of HBSS containing the desired concentration of this compound (or vehicle control) to each well. Incubate for the desired treatment period (e.g., 10 minutes to 24 hours) at 37°C.

-

Uptake Initiation: Add 50 µL of HBSS containing unlabeled L-glutamate and [3H]-L-glutamate (final concentration of 100 µM L-glutamate and 0.33 µCi/mL [3H]-L-glutamate).

-

Incubation: Incubate for 7-10 minutes at 37°C. This time should be within the linear range of uptake, which should be determined empirically.

-

Uptake Termination: Rapidly terminate the assay by aspirating the radioactive medium and washing the cells three times with 1 mL of ice-cold HBSS.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.5 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Scintillation Counting: Transfer 400 µL of the lysate to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Protein Quantification: Use a portion of the remaining lysate to determine the total protein concentration in each well (e.g., using a BCA assay) for normalization of the uptake data.

-

Data Analysis: Express results as cpm per µg of protein or pmol of glutamate per minute per mg of protein. Non-specific uptake can be determined by performing the assay in a sodium-free buffer and subtracting this value from all other measurements.

Protocol 2: Western Blotting for GLT-1 Protein Expression

This protocol quantifies changes in the total amount of GLT-1 protein in response to this compound treatment, providing evidence for upregulation at the protein level.

Causality: An increase in GLT-1 protein levels strongly suggests that this compound treatment leads to either increased synthesis or decreased degradation of the transporter, corroborating data from functional assays.

Methodology:

-

Cell Lysis: Following this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

SDS-PAGE: Load samples onto a 10% SDS-polyacrylamide gel and run at 120V until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 90 minutes in a cold room or with an ice pack.

-

Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for GLT-1 (e.g., rabbit anti-GLT-1, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize GLT-1 band intensity to that of a loading control (e.g., β-actin or GAPDH) to correct for loading differences.

Protocol 3: Quantitative PCR (qPCR) for SLC1A2 mRNA Expression

This protocol measures the levels of mRNA encoding for GLT-1, providing insight into whether this compound's effects on protein expression are mediated at the transcriptional level.

Causality: An increase in SLC1A2 mRNA levels indicates that this compound stimulates the transcription of the gene, providing a mechanistic basis for the observed increase in GLT-1 protein.

Methodology:

-

RNA Isolation: Following this compound treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

-

RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and random primers.

-

qPCR Reaction Setup: In a 96-well qPCR plate, prepare a reaction mix containing SYBR Green Master Mix, forward and reverse primers for SLC1A2, and the diluted cDNA template. Also include primers for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

qPCR Run: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Determine the cycle threshold (Ct) for each sample. Calculate the relative expression of SLC1A2 using the ΔΔCt method, normalizing the Ct value of SLC1A2 to the Ct value of the housekeeping gene.

Conclusion and Future Directions

This compound's ability to enhance both the expression and activity of glutamate transporters, particularly GLT-1, represents a key component of its neuroprotective profile. By bolstering the CNS's intrinsic glutamate clearance machinery, this compound helps to re-establish glutamate homeostasis and protect neurons from excitotoxic damage. The experimental framework provided in this guide offers a comprehensive approach to dissecting the molecular pharmacology of this compound and similar compounds.

Future research should continue to delineate the precise signaling events that link this compound to the transcriptional and post-translational regulation of glutamate transporters. Identifying the specific receptors and downstream effectors will not only deepen our understanding of this compound's mechanism but also pave the way for the development of novel therapeutics with enhanced specificity and efficacy for the treatment of neurodegenerative diseases.

References

-

Carbone, M., Duty, S., & Rattray, M. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes. Neurochemistry International, 60(1), 31–38. [Link]

-

Hunsberger, M., et al. (2015). This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression. Journal of Neurochemistry, 135(3), 532-544. [Link]

-

Pereira, A. C., et al. (2013). This compound increases glutamate uptake by cultured C6 astroglial cells. International Journal of Developmental Neuroscience, 31(7), 482-486. [Link]

-

Azbill, R. D., Mu, X., & Springer, J. E. (2000). This compound increases high-affinity glutamate uptake in rat spinal cord synaptosomes. Brain Research, 871(2), 175–180. [Link]

-

Souza, D. G., et al. (2013). Characterization of Adult Rat Astrocyte Cultures. PLoS ONE, 8(3), e60282. [Link]

-

Carbone, M., et al. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes. Neurochemistry International, 60(1), 31-38. [Link]

-

Fumagalli, E., Funicello, M., Rauen, T., Gobbi, M., & Mennini, T. (2008). This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1. European Journal of Pharmacology, 578(2-3), 171–176. [Link]

-

Carbone, M., et al. (2012). This compound elevates GLT-1 activity and levels in striatal astrocytes. ResearchGate. [Link]

-

AstorScientific. (2025). Stepwise Western Blot Protocol for Lab Researchers. AstorScientific. [Link]

-

Soria, F. N., et al. (2014). Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples. Journal of Neuroscience Methods, 235, 136-145. [Link]

-

Brothers, H. M., et al. (2013). This compound partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory. Journal of Neuroinflammation, 10, 69. [Link]

-

Vallée, A., et al. (2020). This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. Aging, 12(3), 3095–3113. [Link]

-

Jaiswal, M. K. (2016). This compound for the treatment of amyotrophic lateral sclerosis. Expert Opinion on Pharmacotherapy, 17(18), 2445-2453. [Link]

-

Fumagalli, E., et al. (2008). This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1. ResearchGate. [Link]

-

Frizzo, M. E., et al. (2004). This compound enhances glutamate uptake in rat astrocyte cultures. Cellular and Molecular Neurobiology, 24(1), 123–128. [Link]

-

Genda, E. N., et al. (2011). Co-compartmentalization of the Astroglial Glutamate Transporter, GLT-1, with Glycolytic Enzymes and Mitochondria. Journal of Neuroscience, 31(50), 18275–18288. [Link]

-

Heja, L., et al. (2012). Western blotting analysis of GLT-1 from C57BL/6J mice total enriched... ResearchGate. [Link]

-

Assay Genie. (n.d.). Western Blot Protocol & Troubleshooting Guide. Assay Genie. [Link]

-

NACALAI TESQUE, INC. (n.d.). Ver. 1.2. NACALAI TESQUE, INC.[Link]

-

Hancock-Cerutti, W., et al. (2022). Relative quantification of mRNA transcript levels by qPCR. Protocols.io. [Link]

-

Vallée, A., et al. (2020). This compound: A Therapeutic Strategy in Alzheimer's Disease by Targeting the WNT/β-catenin Pathway. Aging, 12(3), 3095-3113. [Link]

-

Zhang, Y., et al. (2021). Wnt/β-catenin pathway is activated in astrocytes by M2... ResearchGate. [Link]

-

Vallée, A., et al. (2020). This compound: A therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway. ResearchGate. [Link]

-

Pereira, J. B., et al. (2021). This compound, a glutamate modulator, slows cerebral glucose metabolism decline in patients with Alzheimer's disease. Brain, 144(8), 2499–2510. [Link]

-

Sun, L., et al. (2020). Simultaneous quantification of mRNA and protein in single cells reveals post-transcriptional effects of genetic variation. eLife, 9, e59622. [Link]

-

Flott, B., & Seifert, W. (1991). Characterization of glutamate uptake systems in astrocyte primary cultures from rat brain. Glia, 4(3), 293–304. [Link]

-

Kimelberg, H. K., & Katz, D. M. (1985). Uptake of [3H]serotonin and [3H]glutamate by primary astrocyte cultures. I. Effects of different sera and time in culture. Journal of Neuroscience Research, 13(4), 481–493. [Link]

-

Achanta, S., & Vadigepalli, R. (2015). Single cell high-throughput qRT-PCR protocol. ResearchGate. [Link]

-

Duan, Y., et al. (1999). Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST. Journal of Neuroscience, 19(23), 10237–10245. [Link]

-

Ståhlberg, A., et al. (2007). Quantification of mRNA in single cells and modelling of RT-qPCR induced noise. BMC Molecular Biology, 8, 88. [Link]

-

Obolenskaya, M. Y., et al. (2016). Practical approach to quantification of mRNA abundance using RT-qPCR, normalization of experimental data and MIQE. Biopolymers and Cell, 32(3), 165-174. [Link]

Sources

- 1. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway | Aging [aging-us.com]

- 2. This compound Rescues Glutamate Alterations, Cognitive Deficits, and Tau Pathology Associated with P301L Tau Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound enhances the activity of glutamate transporters GLAST, GLT1 and EAAC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound elevates GLT-1 activity and levels in striatal astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound partially rescues age-associated, but not LPS-induced, loss of glutamate transporters and spatial memory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound increases glutamate uptake by cultured C6 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a therapeutic strategy in Alzheimer’s disease by targeting the WNT/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound: a therapeutic strategy in Alzheimer's disease by targeting the WNT/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound increases high-affinity glutamate uptake in rat spinal cord synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound elevates GLT-1 activity and levels in striatal astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound enhances glutamate uptake in rat astrocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Riluzole's Modulation of Voltage-Gated Sodium Channels

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract